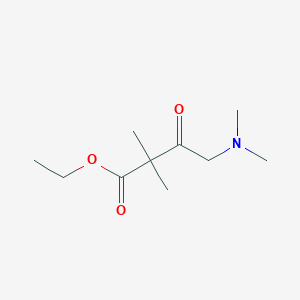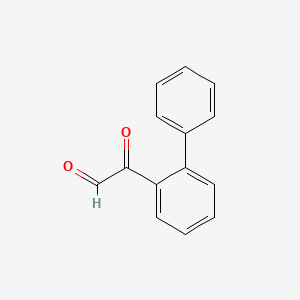
2-Oxo-2-(2-phenylphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Biphenyl-2-yl)-2-oxoacetaldehyde is an organic compound that features a biphenyl group attached to an oxoacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-2-yl)-2-oxoacetaldehyde typically involves the coupling of biphenyl derivatives with oxoacetaldehyde precursors. One common method is the diazotisation of aniline derivatives followed by coupling with benzene derivatives in the presence of a catalyst such as CuCl . This method provides good yields under mild conditions.
Industrial Production Methods
Industrial production of biphenyl compounds often employs catalytic coupling reactions such as the Ullmann reaction, Negishi coupling, and Suzuki-Miyaura coupling . These methods are scalable and can be optimized for high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-2-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Biphenyl-2-yl)-2-oxoacetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Biphenyl-2-yl)-2-oxoacetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group allows for strong binding interactions, while the oxoacetaldehyde moiety can participate in various chemical reactions, modulating the activity of the target molecules . These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
2-Acetylbiphenyl: Similar structure but with an acetyl group instead of an oxoacetaldehyde moiety.
4,4’-Dichlorobiphenyl: A biphenyl derivative with chlorine substituents.
Uniqueness
2-(Biphenyl-2-yl)-2-oxoacetaldehyde is unique due to the presence of both the biphenyl group and the oxoacetaldehyde moiety.
Properties
Molecular Formula |
C14H10O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-oxo-2-(2-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C14H10O2/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H |
InChI Key |
LWHYMEODYYIRJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)
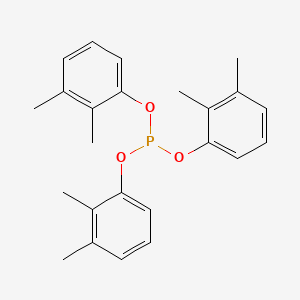
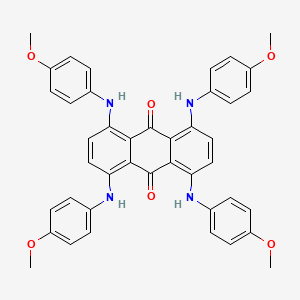
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)


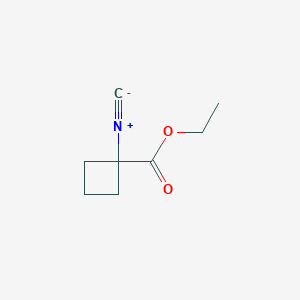
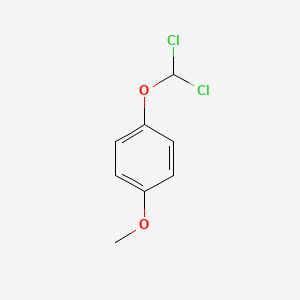
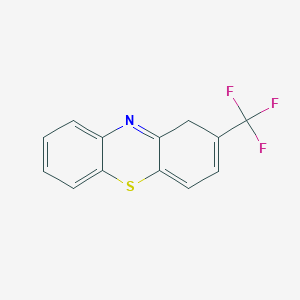
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
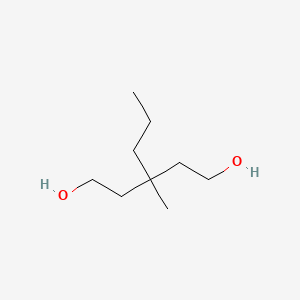
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
